molecular formula C5H7N3O3 B8805026 2-Amino-5-methoxypyrimidine-4,6-diol

2-Amino-5-methoxypyrimidine-4,6-diol

Cat. No.: B8805026
M. Wt: 157.13 g/mol
InChI Key: BEBIJDKTTZMGDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-methoxypyrimidine-4,6-diol is a pyrimidine derivative characterized by hydroxyl groups at positions 4 and 6, an amino group at position 2, and a methoxy substituent at position 4. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modulation of solubility, reactivity, and biological activity.

Properties

Molecular Formula

C5H7N3O3

Molecular Weight

157.13 g/mol

IUPAC Name

2-amino-4-hydroxy-5-methoxy-1H-pyrimidin-6-one

InChI

InChI=1S/C5H7N3O3/c1-11-2-3(9)7-5(6)8-4(2)10/h1H3,(H4,6,7,8,9,10)

InChI Key

BEBIJDKTTZMGDN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(NC1=O)N)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations at Position 5

  • 5-Propargyl (A6): 2-Amino-5-(prop-2-yn-1-yl)pyrimidine-4,6-diol (A6) features a propargyl group at position 5, which introduces alkyne functionality for click chemistry applications. It exhibits a high melting point (250°C) and 96% synthetic yield, indicating robust crystallinity and efficient synthesis .
  • 5-Methyl (5-Methylpyrimidine-4,6-diol) : The methyl group at position 5 reduces polarity, likely decreasing water solubility compared to the methoxy analog. This compound (CAS 931695-79-3) is used as an intermediate in organic synthesis .

Substituent Variations at Position 2

  • 2-Amino Group (Target Compound): The amino group at position 2 enables hydrogen bonding and coordination with metal ions, making it suitable for ligand design (e.g., disodium 2-aminopyrimidine-4,6-diol in aqueous cross-coupling reactions) .

Halogenated Derivatives

  • 4,6-Dichloro-5-methoxy (2-Amino-4,6-dichloro-5-methoxypyrimidine): Replacement of hydroxyl groups with chlorine atoms at positions 4 and 6 increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions. This derivative (CAS 13428-25-6) has a molecular weight of 194.02 g/mol and is used in pharmaceutical synthesis .

Structure-Activity Relationships (SAR)

Physical and Chemical Properties

Compound Substituents Melting Point (°C) Solubility Key Application Reference
2-Amino-5-methoxypyrimidine-4,6-diol 5-OCH3, 2-NH2, 4,6-OH Not reported Moderate (improved as disodium salt) Ligand design, drug discovery
A6 (5-propargyl) 5-C≡CH, 2-NH2, 4,6-OH 250 Low (DMSO-soluble) Click chemistry
5-Methylpyrimidine-4,6-diol 5-CH3, 4,6-OH Not reported Low Synthetic intermediate
2-Amino-4,6-dichloro-5-methoxy 5-OCH3, 4,6-Cl, 2-NH2 Not reported Organic solvents Pharmaceutical synthesis

Key Research Findings

Water Solubility: The disodium salt of 2-aminopyrimidine-4,6-diol is water-compatible, enabling its use in biological and catalytic systems .

Biological Potency: Alkyl chain length and position (e.g., 2-octylamino vs. 6-octyl) critically influence GPR84 agonist activity, with position 2 being optimal .

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